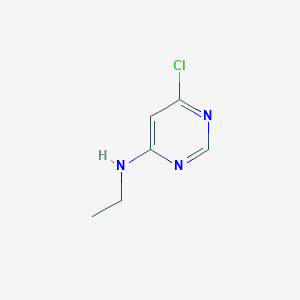

6-chloro-N-ethylpyrimidin-4-amine

Description

The exact mass of the compound 6-chloro-N-ethylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloro-N-ethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-ethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOIHHDNCUROLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343241 | |

| Record name | 6-chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872511-30-3 | |

| Record name | 6-chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-(ethylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-chloro-N-ethylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-ethylpyrimidin-4-amine, a substituted pyrimidine derivative, has emerged as a valuable building block in medicinal chemistry and agrochemical synthesis. Its bifunctional nature, featuring a reactive chlorine atom and a secondary amine, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its reactivity profile, and its significant applications, particularly in the development of targeted therapeutics such as kinase inhibitors.

Core Properties of 6-chloro-N-ethylpyrimidin-4-amine

CAS Number: 872511-30-3

This compound is characterized by the following key properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Boiling Point | 290 °C (predicted) | |

| Density | 1.273 g/cm³ (predicted) | |

| Physical State | Solid | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3] |

Synthesis of 6-chloro-N-ethylpyrimidin-4-amine

The synthesis of 6-chloro-N-ethylpyrimidin-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common starting material is 4,6-dichloropyrimidine, which upon reaction with ethylamine, selectively substitutes one of the chlorine atoms.

Reaction Scheme

Caption: Synthetic pathway for 6-chloro-N-ethylpyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrimidines.[1]

Materials:

-

4,6-Dichloropyrimidine

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Acetonitrile)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Amine: To the stirred solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of the ethylamine solution (1 equivalent) at room temperature. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure 6-chloro-N-ethylpyrimidin-4-amine.

Spectroscopic Characterization

While specific, publicly available spectra for 6-chloro-N-ethylpyrimidin-4-amine are limited, the expected spectral data based on its structure and data from analogous compounds are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. Signals for the pyrimidine ring protons would also be present in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbons of the pyrimidine ring. The carbon atom attached to the chlorine would be deshielded.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-H stretching vibrations for the secondary amine, as well as C-N and C-Cl stretching bands.

Reactivity and Chemical Behavior

The chemical reactivity of 6-chloro-N-ethylpyrimidin-4-amine is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing chloro substituent. The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles in SNAr reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The N-ethylamino group at the 4-position can also participate in reactions, although it is generally less reactive than the chloro group. It can be further functionalized, for example, by acylation or alkylation, under appropriate conditions.

Applications in Drug Discovery

The aminopyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the purine core of ATP in the enzyme's active site.[4] 6-chloro-N-ethylpyrimidin-4-amine serves as a key starting material for the synthesis of a diverse range of kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

The primary application of this compound is in the synthesis of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas.[4] For instance, it is a documented reactant in the preparation of aryl-pyrimidinyl ureas that show potential as inhibitors of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.

The general synthetic strategy involves the initial displacement of the C6-chloro group with a suitable nucleophile, followed by further modifications of the N-ethylamino group or other positions on the pyrimidine ring. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the final inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling

6-chloro-N-ethylpyrimidin-4-amine is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Hazard Identification: [3]

-

Acute toxicity, oral (Category 4): Harmful if swallowed.

-

Skin corrosion/irritation (Category 2): Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.

Recommended Handling Precautions: [3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Conclusion

6-chloro-N-ethylpyrimidin-4-amine is a strategically important intermediate for the synthesis of high-value compounds, particularly in the pharmaceutical industry. Its well-defined reactivity allows for its incorporation into complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of the synthetic utility of this and related pyrimidine derivatives is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

BenchChem. 6-chloro-N-ethyl-2-methylpyrimidin-4-amine.

- Aaron Chemistry GmbH. (2024). Safety Data Sheet for 6-Chloro-N-ethylpyrimidin-4-amine.

-

BenchChem. A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design.

-

BLDpharm. 959241-43-1|6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

-

Google Patents. (2011). Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. CN102161660A.

-

Shi, W., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2689.

-

Matrix Scientific. 6-Chloro-N-ethyl-4-pyrimidinamine.

-

PubChem. 6-chloro-N-methylpyrimidin-4-amine.

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine.

-

CymitQuimica. 6-Chloro-Nmethylpyrimidin-4-Amine.

Sources

- 1. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 3. 959241-43-1|6-Chloro-N-ethyl-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 4. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloropyrimidines

However, a closely related analog, 6-chloro-N-methylpyrimidin-4-amine (CAS: 65766-32-7), is well-documented. This guide will provide a detailed technical overview of this analog as a valuable reference for researchers, scientists, and drug development professionals working with similar chemical scaffolds. The insights into the methyl analog can offer significant predictive value for the behavior of the ethyl-substituted counterpart.

Introduction to 6-chloro-N-methylpyrimidin-4-amine

6-chloro-N-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and organic synthesis. The pyrimidine core is a fundamental heterocycle found in nucleic acids and a wide array of biologically active molecules. The presence of a chlorine atom at the 6-position and a methylamino group at the 4-position imparts a unique reactivity profile to the molecule, making it a versatile intermediate for the synthesis of more complex derivatives.

The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. The methylamino group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which is a key feature in the design of molecules that bind to biological targets. This bifunctionality makes 6-chloro-N-methylpyrimidin-4-amine a valuable precursor for the development of compounds with potential therapeutic applications, including kinase inhibitors for cancer therapy.

Chemical Structure and Identifiers

The chemical structure of 6-chloro-N-methylpyrimidin-4-amine is depicted below.

Caption: Chemical structure of 6-chloro-N-methylpyrimidin-4-amine.

Table 1: Chemical Identifiers for 6-chloro-N-methylpyrimidin-4-amine

| Identifier | Value |

| IUPAC Name | 6-chloro-N-methylpyrimidin-4-amine[1] |

| CAS Number | 65766-32-7[1] |

| Molecular Formula | C₅H₆ClN₃[1][2] |

| Molecular Weight | 143.57 g/mol [1][2] |

| InChI Key | WZVLJUBTIWFTIE-UHFFFAOYSA-N[1] |

| Canonical SMILES | CNC1=CC(=NC=N1)Cl[1] |

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in chemical synthesis and drug development.

Table 2: Physical and Chemical Properties of 6-chloro-N-methylpyrimidin-4-amine

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| pKa | 2.80 ± 0.10 (Predicted) | |

| LogP | 1.5 | [1] |

Reactivity and Chemical Behavior

The reactivity of 6-chloro-N-methylpyrimidin-4-amine is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the electron-withdrawing chlorine atom. This makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr) .

The general mechanism for an SNAr reaction at the 6-position is as follows:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. Common nucleophiles used in reactions with chloropyrimidines include amines, alkoxides, and thiolates.

Spectral Data and Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 6-chloro-N-methylpyrimidin-4-amine.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For 6-chloro-N-methylpyrimidin-4-amine, the mass spectrum would show a molecular ion peak (M+) at m/z 143 and an M+2 peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information about the different types of protons in the molecule. Expected signals would include:

-

A singlet for the proton on the pyrimidine ring.

-

A signal for the N-H proton of the methylamino group, which may be a broad singlet.

-

A signal for the methyl protons, which might show coupling to the N-H proton depending on the solvent and temperature.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the pyrimidine ring and the methyl group.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for the reaction of 6-chloro-N-methylpyrimidin-4-amine with a generic primary amine (R-NH₂) to illustrate its use as a synthetic intermediate.

Caption: A generalized workflow for the nucleophilic aromatic substitution of 6-chloro-N-methylpyrimidin-4-amine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or a high-boiling solvent like n-butanol is chosen to facilitate the dissolution of the reactants and to allow for heating to the required reaction temperature.

-

Base: A non-nucleophilic base is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. Using a nucleophilic base could lead to unwanted side reactions.

-

Inert Atmosphere: Heating amines in the presence of air can lead to oxidation. An inert atmosphere protects the reactants and products from degradation.

-

Monitoring: Regular monitoring of the reaction is crucial to determine the optimal reaction time and to prevent the formation of byproducts due to prolonged heating.

Safety and Handling

Based on the safety data for 6-chloro-N-methylpyrimidin-4-amine, the following hazards are identified:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

While specific data for 6-chloro-N-ethylpyrimidin-4-amine remains elusive, the detailed analysis of its close analog, 6-chloro-N-methylpyrimidin-4-amine, provides a solid foundation for researchers. The principles of reactivity, the expected spectral characteristics, and the general synthetic methodologies are likely to be highly transferable to the ethyl analog. As a versatile synthetic intermediate, this class of compounds holds significant promise for the development of novel molecules with diverse applications in the pharmaceutical and agrochemical industries.

References

-

PubChem. 6-chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

Sources

6-chloro-N-ethylpyrimidin-4-amine molecular structure and weight

An In-depth Technical Guide to 6-chloro-N-ethylpyrimidin-4-amine: A Key Intermediate in Chemical Synthesis and Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is largely due to its ability to engage in various biological interactions, notably mimicking the hydrogen bonding patterns of nucleobases in DNA and ATP. Within this privileged class of heterocycles, substituted aminopyrimidines have emerged as particularly valuable frameworks for the development of kinase inhibitors.[2] This guide provides a comprehensive technical overview of 6-chloro-N-ethylpyrimidin-4-amine, a versatile synthetic intermediate. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structure, properties, synthesis, reactivity, and applications, grounding all claims in authoritative scientific data.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is paramount for its effective application in research and development. This section outlines the structural and physical properties of 6-chloro-N-ethylpyrimidin-4-amine.

Molecular Structure and Identifiers

The structural identity of this compound is defined by a pyrimidine ring substituted with a chlorine atom at the 6-position and an ethylamino group at the 4-position.

-

IUPAC Name: 6-chloro-N-ethylpyrimidin-4-amine

-

CAS Number: 872511-30-3[3]

-

Molecular Formula: C₆H₈ClN₃[3]

-

Canonical SMILES: CCNC1=NC=NC(=C1)Cl

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is critical for reaction setup and purification.

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | [3] |

| Physical Form | Solid | [4] |

| Boiling Point | 289.7 °C at 760 mmHg | [3] |

| Density | 1.273 g/cm³ | [3] |

| Storage Conditions | Room temperature, keep sealed and dry | [3] |

| Note: Physical form is inferred from related pyrimidine compounds. |

Part 2: Chemical Synthesis and Reactivity

The synthetic utility of 6-chloro-N-ethylpyrimidin-4-amine stems from its specific arrangement of functional groups, which allows for selective chemical transformations.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary route to this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, facilitates the displacement of a good leaving group, such as a halide, by a nucleophile.[2] The synthesis of 6-chloro-N-ethylpyrimidin-4-amine typically begins with 4,6-dichloropyrimidine. By controlling the stoichiometry and reaction conditions, one chlorine atom can be selectively replaced by ethylamine.

Representative Synthetic Protocol

This protocol is a representative example based on established methodologies for similar SNAr reactions on chloropyrimidines.[5][6]

Objective: To synthesize 6-chloro-N-ethylpyrimidin-4-amine from 4,6-dichloropyrimidine.

Materials:

-

4,6-Dichloropyrimidine

-

Ethylamine (2.0 M solution in THF or as a 70% aqueous solution)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF) or Isopropanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloropyrimidine (1.0 eq). Dissolve it in a suitable solvent such as THF or isopropanol (approx. 0.2-0.5 M concentration).

-

Addition of Reagents: Add a non-nucleophilic base such as DIPEA or TEA (1.2 eq). Cool the mixture to 0 °C using an ice bath.

-

Nucleophilic Addition: Slowly add ethylamine (1.0-1.1 eq) to the cooled solution dropwise over 15-20 minutes. The causality here is crucial: slow addition at low temperature prevents a rapid exotherm and minimizes side reactions, such as the displacement of the second chlorine atom.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification (Aqueous Wash): Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This step removes the amine salt byproduct and any remaining acidic or basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-chloro-N-ethylpyrimidin-4-amine.

Reactivity Profile

The molecule's reactivity is dominated by the C6-Cl bond. The chlorine atom serves as an excellent leaving group in subsequent SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols) to build more complex molecular architectures.[2] This sequential substitution is a powerful tool for creating libraries of compounds for screening. The ethylamino group's nitrogen is also nucleophilic and can undergo further reactions like acylation or alkylation, although this is generally less facile than the SNAr at the C6 position.

Part 3: Applications in Research and Development

The bifunctional nature of 6-chloro-N-ethylpyrimidin-4-amine—possessing both a reactive electrophilic center (C6-Cl) and a nucleophilic group—makes it a highly valuable building block.[2]

A Versatile Scaffold for Derivatization

This intermediate is a launchpad for creating diverse chemical libraries. The C6-Cl position can be substituted first, followed by modification of the ethylamino group, or vice-versa, depending on the desired final product and the reactivity of the chosen reagents.

Applications in Medicinal Chemistry

-

Kinase Inhibitors: The 4-aminopyrimidine core is a well-established "hinge-binding" motif in ATP-competitive kinase inhibitors. The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. The ethylamino group can be tailored to occupy specific pockets within the active site, while the C6 position allows for the introduction of larger substituents to achieve potency and selectivity.[1]

-

Other Therapeutic Areas: Halogenated pyrimidines are integral to drugs targeting a wide range of diseases. The inclusion of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.[7][8]

Agrochemical Applications

Beyond pharmaceuticals, this molecule serves as a precursor in the synthesis of agrochemicals. It is a key starting material for certain herbicides and plant growth regulators, where the pyrimidine core contributes to the molecule's biological activity.[3]

Part 4: Safety, Handling, and Storage

Proper handling of chemical reagents is essential for laboratory safety. The following information is based on data for structurally similar chloromethyl- and chloroethyl-aminopyrimidines.

Hazard Identification

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [9][10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [9][10] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [9] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [9][10] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [9][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store the container tightly closed in a dry and cool place, away from incompatible materials.[3][12] For long-term stability, storage under an inert gas atmosphere may be beneficial.[12]

Conclusion

6-chloro-N-ethylpyrimidin-4-amine is a strategically important chemical intermediate with significant value in both pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the versatile chemistry of the chloropyrimidine core, provides a reliable platform for the synthesis of complex molecules. For drug discovery professionals, its utility as a scaffold for kinase inhibitors is particularly noteworthy, offering a proven framework for developing targeted therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is crucial for leveraging its full potential in scientific innovation.

References

-

PubChem. 6-chloro-N-methylpyrimidin-4-amine. [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]

-

ChemSynthesis. 6-chloro-5-ethyl-2-methyl-4-pyrimidinamine. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

MySkinRecipes. 6-Chloro-N-ethylpyrimidin-4-amine. [Link]

-

Chemical Synthesis Database. 6-chloro-N-methyl-5-nitropyrimidin-4-amine. [Link]

-

Chemistry & Biology Interface. Dimethylamination of halo compounds with N,N-dimethyl formamide. [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

PubChem. 2-Chloro-6-methylpyrimidin-4-amine. [Link]

-

PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

-

PubChem. 2-Amino-4-chloro-6-methylpyrimidine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]

-

PubMed Central. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 6-Chloro-N-ethylpyrimidin-4-amine [myskinrecipes.com]

- 4. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

Structural Elucidation and IUPAC Nomenclature

An in-depth analysis of the chemical formula C6H8ClN3 reveals a landscape of structural isomerism, with each unique structure possessing distinct chemical properties and potential applications. For the purposes of this technical guide, which is tailored for researchers and drug development professionals, we will focus on one of the most salient and well-documented isomers: 4-Chloro-N,N-dimethylpyrimidin-2-amine . This particular isomer serves as a crucial building block in the synthesis of a number of pharmacologically active compounds, making its in-depth study highly relevant.

This guide provides a comprehensive overview of 4-Chloro-N,N-dimethylpyrimidin-2-amine, covering its precise IUPAC nomenclature, structural elucidation, physicochemical properties, and established synthesis protocols. Furthermore, it delves into the compound's role as a versatile intermediate in medicinal chemistry, supported by mechanistic insights and detailed experimental workflows.

The molecular formula C6H8ClN3 indicates a degree of unsaturation of four, which is consistent with an aromatic heterocyclic system. The structure of 4-Chloro-N,N-dimethylpyrimidin-2-amine is based on a pyrimidine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Systematic IUPAC Naming:

The IUPAC name is derived by identifying the parent heterocycle and then naming the substituents according to their position (locant) on the ring.

-

Parent Heterocycle: The core is a pyrimidine ring.

-

Principal Functional Group: The amine group (-N(CH3)2) attached to the ring is the principal functional group, designated by the suffix "-amine".

-

Substituents:

-

A chlorine atom (prefix "Chloro-") is located at position 4.

-

A dimethylamino group (prefix "N,N-dimethyl-") is located at position 2.

-

-

Numbering: The pyrimidine ring is numbered to give the lowest possible locants to the heteroatoms (N at 1 and 3) and then to the principal functional group and other substituents. The amine group at position 2 takes precedence, leading to the chlorine being at position 4.

Therefore, the unambiguous IUPAC name for this isomer is 4-Chloro-N,N-dimethylpyrimidin-2-amine .

Chemical Structure Diagram:

Caption: Structure of 4-Chloro-N,N-dimethylpyrimidin-2-amine.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental for the validation and application of any chemical intermediate in a research and development setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H8ClN3 | N/A |

| Molecular Weight | 157.60 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 97-101 °C | N/A |

| Boiling Point | 267.5±35.0 °C (Predicted) | N/A |

| Solubility | Soluble in methanol, chloroform | N/A |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the spectrum would show a singlet for the two equivalent methyl groups (-N(CH₃)₂) around δ 3.1-3.2 ppm. The two aromatic protons on the pyrimidine ring would appear as doublets around δ 6.5-6.6 ppm and δ 8.1-8.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for the four unique carbon atoms of the pyrimidine ring and one peak for the methyl carbons. Aromatic carbons typically appear in the δ 110-165 ppm range, with the carbon attached to the chlorine atom being significantly affected. The methyl carbons would appear upfield, around δ 37-38 ppm.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) at m/z 157 and an isotopic peak (M+2) at m/z 159 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of 4-Chloro-N,N-dimethylpyrimidin-2-amine starts from commercially available 2-amino-4,6-dichloropyrimidine. The reaction proceeds via a selective nucleophilic aromatic substitution (SNAr).

Reaction: 2-Amino-4,6-dichloropyrimidine is reacted with dimethylamine. The key to this synthesis is the regioselectivity of the substitution. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the amino group at position 2.

Mechanism: The reaction follows a classic SNAr mechanism, which involves two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.

-

Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

Synthesis Workflow Diagram:

Caption: General synthesis workflow for 4-Chloro-N,N-dimethylpyrimidin-2-amine.

Applications in Drug Development and Medicinal Chemistry

4-Chloro-N,N-dimethylpyrimidin-2-amine is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a highly valuable scaffold or intermediate in the synthesis of more complex molecules, particularly kinase inhibitors used in oncology.

The chlorine atom at the C4 position is an excellent synthetic handle. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) in a subsequent SNAr reaction. This allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME) of a drug candidate.

A prominent example is in the synthesis of inhibitors for kinases like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK). The pyrimidine core often serves as the "hinge-binding" motif that anchors the inhibitor molecule into the ATP-binding pocket of the target kinase.

Illustrative Reaction Scheme in Medicinal Chemistry:

Caption: Use of the title compound as an intermediate for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of 4-Chloro-N,N-dimethylpyrimidin-2-amine

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

-

2-Amino-4,6-dichloropyrimidine (1.0 eq)

-

40% Dimethylamine aqueous solution (2.5 eq)

-

Ethanol (as solvent)

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Buchner funnel and vacuum flask

Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: While stirring, slowly add the 40% dimethylamine aqueous solution (2.5 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the flask until a precipitate forms.

-

Filtration: Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any unreacted dimethylamine and salts.

-

Drying: Dry the collected white solid under vacuum at 40-50 °C to a constant weight to yield the final product, 4-Chloro-N,N-dimethylpyrimidin-2-amine.

Self-Validation: The identity and purity of the synthesized product should be confirmed by the analytical methods described in Section 2.2 (NMR, MS) and by melting point analysis.

Conclusion

While the chemical formula C6H8ClN3 corresponds to numerous possible structures, 4-Chloro-N,N-dimethylpyrimidin-2-amine stands out due to its significance in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and established synthesis protocols make it a cornerstone intermediate for the development of targeted therapeutics, particularly in the field of kinase inhibitors. This guide has provided a detailed technical overview intended to support researchers and drug development professionals in the effective utilization of this versatile chemical building block.

References

There are no specific references to list for this general chemical information.

The Biological Versatility of Substituted Pyrimidine Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active molecules. Its inherent structural features, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it a privileged scaffold for interacting with a multitude of biological targets. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroscience. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and explore the critical structure-activity relationships that govern the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrimidine chemistry.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This biological ubiquity has inspired medicinal chemists to explore the vast chemical space offered by substituted pyrimidines. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.[2] The strategic placement of different functional groups can profoundly influence the molecule's interaction with its biological target, leading to a wide spectrum of pharmacological activities.[1][3]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted pyrimidine derivatives have emerged as a highly successful class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[4] Their mechanisms of action are diverse, primarily revolving around the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition and Antimetabolite Activity

A predominant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[1] A prime example is the inhibition of Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[5] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades that promote tumor growth.[6]

Another key target is Dihydrofolate Reductase (DHFR) , an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides required for DNA replication.[7] Pyrimidine-based antifolates, such as methotrexate, mimic the natural substrate of DHFR, thereby competitively inhibiting the enzyme and leading to a depletion of the nucleotide pool, which ultimately halts DNA synthesis and cell division.[7]

Some pyrimidine derivatives also function as antimetabolites , directly interfering with nucleic acid synthesis.[8] The classic example is 5-fluorouracil (5-FU), which is converted in the body to metabolites that inhibit thymidylate synthase, another critical enzyme in DNA synthesis, and can also be incorporated into RNA, disrupting its function.[8] More recent research has also implicated pyrimidine derivatives in the inhibition of Topoisomerase IIα , an enzyme that plays a crucial role in managing DNA topology during replication and transcription.[4][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).[13]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[14]

-

MTT Addition: After incubation, add a sterile MTT solution to each well and incubate for 2-4 hours.[13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[15] For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of a 5-(4-nitrobenzylideneamino) group at the 5-position resulted in a compound with an IC50 value of 11 µM against the MCF-7 breast cancer cell line.[16][17] This highlights the importance of aromatic substitutions at this position for enhancing cytotoxic activity.[16]

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against MCF-7 Cells [16][17]

| Compound | Substitution at Position 5 | IC50 (µM) |

| 4 | 5-hydroxy | 49 |

| 7 | anilino | 14 |

| 8b | 5-(4-hydroxyphenyl) | 25 |

| 9 | 5-amino | 84 |

| 10d | 5-(4-chlorobenzylideneamino) | 12 |

| 10e | 5-(4-nitrobenzylideneamino) | 11 |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Substituted pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[18]

Mechanism of Action: Targeting Essential Bacterial Pathways

A key mechanism of action for antimicrobial pyrimidines is the inhibition of bacterial dihydrofolate reductase (DHFR) .[13] Similar to their anticancer counterparts, these compounds block the synthesis of tetrahydrofolate, which is essential for bacterial DNA, RNA, and protein synthesis. The selectivity of these compounds for bacterial DHFR over the human enzyme is a critical factor in their therapeutic utility.[13] Some pyrimidine derivatives have also been shown to inhibit bacterial DNA gyrase , an enzyme that is crucial for DNA replication and repair.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] The broth microdilution method is a standard technique for determining MIC values.[20]

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).[20]

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the test pyrimidine derivative in a 96-well microtiter plate containing broth medium.[20]

-

Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).[20]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[20]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial activity of pyrimidine derivatives is significantly influenced by the substituents on the ring. For example, in a series of 2,4,5,6-tetrasubstituted pyrimidines, compounds with specific substitutions demonstrated potent activity against Staphylococcus aureus, including biofilm inhibition.[18]

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives against S. aureus [18]

| Compound | Substituents | MIC (µM) |

| 9e | R1=Phenyl, R2=4-Cl-Phenyl, R3=H, R4=Morpholino | 40 |

| 10d | R1=4-F-Phenyl, R2=4-Cl-Phenyl, R3=H, R4=Piperidino | 60 |

| 10e | R1=4-F-Phenyl, R2=4-Cl-Phenyl, R3=H, R4=Morpholino | 60 |

Antiviral Activity: Disrupting Viral Replication

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, effectively treating infections caused by a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses.[21]

Mechanism of Action: Chain Termination of Viral Nucleic Acids

Antiviral pyrimidine nucleoside analogs act as chain terminators of viral DNA or RNA synthesis.[5][22] These compounds are phosphorylated within the host cell to their active triphosphate form.[6] They are then incorporated into the growing viral nucleic acid chain by viral polymerases.[6] Because these analogs often lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, their incorporation leads to the premature termination of the nucleic acid chain, thereby halting viral replication.[22]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[23]

Step-by-Step Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.[23]

-

Virus Infection: Infect the cell monolayers with a known amount of virus.[23]

-

Compound Treatment: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test pyrimidine derivative.[23]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[23]

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.[23]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.[24]

Structure-Activity Relationship (SAR) and Quantitative Data

The antiviral efficacy of pyrimidine nucleoside analogs is highly dependent on their structure, which affects their recognition by both viral and cellular kinases for activation, as well as their incorporation by viral polymerases.[25] Modifications to both the pyrimidine base and the sugar moiety can significantly impact antiviral activity and spectrum.[25]

Table 3: Antiviral Activity of Selected Pyrimidine Nucleoside Analogs [24][26]

| Compound | Virus | Cell Line | EC50 (µM) |

| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero | ~1-2 |

| Zidovudine (AZT) | Human Immunodeficiency Virus-1 (HIV-1) | PBM | 0.016 |

| Compound 47 | Influenza A (H1N1) | MDCK | 1.9 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[27][28]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes.[27] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[29] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[29] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[30] Certain pyrimidine derivatives have demonstrated high selectivity for COX-2.[10]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.[31]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, arachidonic acid (substrate), and the COX-1 or COX-2 enzyme according to the kit manufacturer's instructions.

-

Enzyme Inhibition: Incubate the enzyme with the test compound for a specified period to allow for binding.

-

Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set reaction time, measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

Structure-Activity Relationship (SAR) and Quantitative Data

The selectivity of pyrimidine derivatives for COX-2 over COX-1 is a key aspect of their SAR. The presence of a benzenesulfonamide moiety is a common feature in many selective COX-2 inhibitors.[7]

Table 4: COX-2 Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives [7]

| Compound | Substituents | COX-2 IC50 (µM) |

| 3b | R=4-OCH3-Ph, R1=4-SO2NH2-Ph | 0.20 |

| 5b | R=4-Cl-Ph, R1=4-SO2NH2-Ph | 0.18 |

| 5d | R=4-F-Ph, R1=4-SO2NH2-Ph | 0.16 |

| Celecoxib | (Reference Drug) | 0.17 |

Central Nervous System (CNS) Activity: Modulating Neurotransmission

Substituted pyrimidine derivatives have shown potential for treating a variety of CNS disorders by interacting with key neurotransmitter receptors.[32]

Mechanism of Action: Targeting CNS Receptors

Pyrimidine derivatives have been found to modulate the activity of several important CNS receptors, including:

-

GABA-A Receptors: These are the primary inhibitory neurotransmitter receptors in the brain.[33] Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[34] Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as positive allosteric modulators of GABA-A receptors.[12]

-

Serotonin (5-HT) Receptors: These receptors are involved in the regulation of mood, anxiety, and cognition.[35] Pyrimidine derivatives have been developed as ligands for various 5-HT receptor subtypes, including 5-HT1A and 5-HT7 receptors, suggesting their potential as antidepressants and anxiolytics.[19][36]

-

Adenosine Receptors: These receptors play a role in regulating sleep, anxiety, and neuronal excitability.[17] Pyrimidine derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, which may have therapeutic implications for various neurological and inflammatory conditions.[15][16]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or animal brain tissue).

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor) and various concentrations of the unlabeled test pyrimidine derivative.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.

-

Quantification of Radioactivity: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.

Structure-Activity Relationship (SAR) and Quantitative Data

The affinity of pyrimidine derivatives for CNS receptors is highly dependent on their substitution patterns. For example, in a series of[27]benzothieno[3,2-d]pyrimidine derivatives, the presence of a phenylpiperazine or benzylpiperazine moiety at the 2-position was crucial for high affinity to the 5-HT7 receptor.[35]

Table 5: Binding Affinity of Selected Pyrimidine Derivatives for CNS Receptors [35][36]

| Compound | Target Receptor | Ki (nM) |

| 6c | 5-HT1A | 7.0 |

| B2 | 5-HT7 | 9.08 |

| C1 | 5-HT7 | 0.85 |

Conclusion and Future Perspectives

Substituted pyrimidine derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their success in oncology, infectious diseases, and inflammation underscores the power of this privileged scaffold in drug discovery. The continued exploration of pyrimidine chemistry, coupled with a deeper understanding of the molecular mechanisms underlying their activity, will undoubtedly lead to the development of novel and more effective therapies for a wide range of human diseases. The ability to fine-tune the structure-activity relationships of pyrimidine derivatives will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the next generation of pyrimidine-based drugs.

References

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available at: [Link]

-

Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Publishing. Available at: [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. Available at: [Link]

-

Quantitative Structure-Activity Relationships in Cytokinin Agonistic and Antagonistic Pyrido[2,3-d]pyrimidine Derivates: Insights into Receptor Topology | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. Available at: [Link]

-

Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC - PubMed Central. Available at: [Link] 15.[27]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor. Available at: [Link]

-

Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. - ResearchGate. Available at: [Link]

-

Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. Available at: [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. Available at: [Link]

-

Aminopyrimidines with high affinity for both serotonin and dopamine receptors - PubMed. Available at: [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Request PDF - ResearchGate. Available at: [Link]

-

Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. Available at: [Link]

-

COX-1 and COX-2 pathways | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. Available at: [Link]

-

Fig. (2(b)). Schematic Diagram of COX-1 and COX-2. - ResearchGate. Available at: [Link]

-

Inhibition of nucleotide insertion by antiviral nucleotide analogs . A,... - ResearchGate. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. Available at: [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central. Available at: [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PubMed Central. Available at: [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. Available at: [Link]

-

Mechanism of action of Antimetabolite Anticancer drugs How they work - YouTube. Available at: [Link]

-

7.7.2: Antiviral DNA Synthesis Inhibitors - Biology LibreTexts. Available at: [Link]

-

Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC - NIH. Available at: [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer - National Journal of Pharmaceutical Sciences. Available at: [Link]

-

COX-1 and COX-2 pathways | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Available at: [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available at: [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. Available at: [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. Available at: [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. Available at: [Link]

-

Synthesis and comparing the antibacterial activities of pyrimidine derivatives - Indian Academy of Sciences. Available at: [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. Available at: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel-Type GABAB PAMs: Structure-Activity Relationship in Light of the Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 30. m.youtube.com [m.youtube.com]

- 31. biointerfaceresearch.com [biointerfaceresearch.com]

- 32. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 35. [1]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of pyrimidine-based compounds

An In-Depth Technical Guide to the Therapeutic Targets of Pyrimidine-Based Compounds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, forming the structural backbone of essential biological molecules like DNA and RNA and a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for purines and engage in specific hydrogen bonding, have rendered it a "privileged scaffold" in drug discovery.[2] This guide provides an in-depth technical exploration of the key molecular targets of pyrimidine-based compounds across major therapeutic areas. We will dissect the mechanisms of action, present quantitative data for lead compounds, detail robust experimental protocols for target validation, and visualize the complex signaling pathways involved. This document is designed to serve as a practical resource for professionals engaged in the design and development of next-generation pyrimidine-based therapeutics.

Part 1: Targeting Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have become one of the most intensively pursued classes of anticancer drugs.[2] The pyrimidine scaffold is exceptionally well-suited for targeting the ATP-binding pocket of kinases, where its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine base of ATP.[3]

Key Target: Epidermal Growth Factor Receptor (EGFR)

EGFR, a receptor tyrosine kinase, plays a critical role in cellular proliferation and differentiation.[4][5] In many cancers, including non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and tumor progression.[4][5] Pyrimidine-based inhibitors have revolutionized the treatment of EGFR-mutant cancers.

Mechanism of Action: First, second, and third-generation EGFR inhibitors leverage the pyrimidine core to achieve high-affinity binding within the kinase domain's ATP pocket. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone N-H of Met793.[6] This interaction anchors the inhibitor, allowing other parts of the molecule to make additional contacts, thereby blocking ATP binding and subsequent receptor autophosphorylation.[4] Irreversible inhibitors, such as Osimertinib, also incorporate a reactive group (e.g., acrylamide) that forms a covalent bond with a cysteine residue (Cys797) near the active site, leading to prolonged and potent inhibition.[6]

Signaling Pathway Visualization:

Caption: EGFR signaling cascade and the point of inhibition by pyrimidine-based drugs.

Quantitative Data: Representative EGFR Inhibitors

The development of pyrimidine-based EGFR inhibitors showcases a clear progression in potency and selectivity, particularly against resistance mutations like T790M.

| Compound | Generation | Target EGFR Status | Biochemical IC50 | Cellular IC50 (H1975) |

| Gefitinib | 1st | WT, L858R | ~2-37 nM | >5000 nM |

| Osimertinib | 3rd | L858R, T790M | ~1 nM | ~15 nM |

Data compiled from multiple sources.[4][7]

Experimental Protocol: HTRF® Kinase Assay for Inhibitor Profiling

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for quantifying kinase activity and inhibitor potency.[8] The rationale for its use lies in its high sensitivity, low background, and homogenous format (no wash steps), making it ideal for screening large compound libraries.[8]

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium cryptate-labeled anti-phospho-tyrosine antibody (donor) and Streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Methodology: [9][10]

-

Reagent Preparation:

-

Prepare 1X Kinase Reaction Buffer. Keep on ice.

-

Dilute EGFR kinase to the desired working concentration (e.g., 2 nM) in 1X Kinase Buffer.

-

Dilute the biotinylated tyrosine kinase substrate peptide to its working concentration (e.g., 1 µM) in 1X Kinase Buffer.

-

Prepare a 4X ATP working solution (e.g., 40 µM for a final concentration of 10 µM) in 1X Kinase Buffer.

-

Prepare serial dilutions of the pyrimidine-based test compound in 100% DMSO, then dilute into 1X Kinase Buffer.

-

-

Kinase Reaction (384-well plate, 20 µL final volume):

-

Add 5 µL of the test compound dilution (or vehicle control) to each well.

-

Add 5 µL of the diluted EGFR enzyme.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add 5 µL of the diluted substrate peptide.

-

Initiate the reaction by adding 5 µL of the 4X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare the detection mix by diluting the anti-phospho-antibody-Europium and Streptavidin-XL665 in HTRF Detection Buffer.

-

Add 20 µL of the detection mix to each well to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 value.

-

Part 2: Targeting Nucleotide Synthesis